molecular formula C13H17NO4 B182449 Z-DL-Val-OH CAS No. 3588-63-4

Z-DL-Val-OH

Cat. No.: B182449
CAS No.: 3588-63-4
M. Wt: 251.28 g/mol
InChI Key: CANZBRDGRHNSGZ-UHFFFAOYSA-N
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Description

N-(benzyloxycarbonyl)-l-valine: is a derivative of the amino acid l-valine, where the amino group is protected by a benzyloxycarbonyl group. This compound is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxycarbonyl)-l-valine typically involves the reaction of l-valine with benzyl chloroformate in the presence of a mild base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of N-(benzyloxycarbonyl)-l-valine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-(benzyloxycarbonyl)-l-valine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(benzyloxycarbonyl)-l-valine is widely used in peptide synthesis as a protecting group for the amino group. It allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides .

Biology: In biological research, N-(benzyloxycarbonyl)-l-valine is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of protected amino acids in biological systems .

Medicine: N-(benzyloxycarbonyl)-l-valine is used in the development of peptide-based drugs. Its protecting group ensures the stability of the peptide during synthesis and enhances the bioavailability of the final drug product .

Industry: In the pharmaceutical industry, N-(benzyloxycarbonyl)-l-valine is used in the large-scale production of peptide drugs. Its stability and ease of removal make it an ideal protecting group for industrial applications .

Mechanism of Action

The mechanism of action of N-(benzyloxycarbonyl)-l-valine involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents unwanted reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled deprotection and coupling of amino acids .

Comparison with Similar Compounds

  • N-(tert-butoxycarbonyl)-l-valine
  • N-(fluorenylmethoxycarbonyl)-l-valine
  • N-(carbobenzyloxy)-l-valine

Comparison: N-(benzyloxycarbonyl)-l-valine is unique in its stability and ease of removal compared to other protecting groups. The benzyloxycarbonyl group provides a balance between stability during synthesis and ease of removal under mild conditions. This makes it a preferred choice for peptide synthesis .

Properties

IUPAC Name

3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZBRDGRHNSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862565
Record name N-Carbobenzoyl-DL-valine
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3588-63-4, 1149-26-4
Record name N-(Benzyloxycarbonyl)-DL-valine
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Record name N-Carbobenzoxy-L-valine
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Record name N-Carbobenzoyl-DL-valine
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Record name N-Carbobenzoxy-DL-valine
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Record name Valine, N-[(phenylmethoxy)carbonyl]-
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Record name N-Carbobenzoyl-DL-valine
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Record name N-(benzyloxycarbonyl)-L-valine
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Record name N-benzyloxycarbonyl-DL-valine
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Record name N-CARBOBENZOYL-DL-VALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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